rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis
CAS No.: 2307783-77-1
Cat. No.: VC11629410
Molecular Formula: C7H16ClNO
Molecular Weight: 165.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2307783-77-1 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.7 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperidine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, with the cis configuration indicating adjacent substituents on the same plane. The "rac-" prefix denotes a racemic mixture of enantiomers, while the hydrochloride salt enhances stability and solubility in aqueous media. The stereochemistry is critical for interactions with biological targets, as evidenced by similar piperidine derivatives used in drug discovery .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.7 g/mol | |
| Purity | ≥95% | |
| Configuration | cis-(2R,4S) | |
| Salt Form | Hydrochloride |
Synthesis and Purification Strategies
Purification Techniques
High-performance liquid chromatography (HPLC) and SFC are critical for resolving racemic mixtures. In one protocol, a Phenomenex Lux Cellulose-3 column achieved baseline separation of cis and trans diastereomers with a mobile phase of CO and methanol . The hydrochloride salt is typically precipitated from a polar solvent like isopropyl alcohol, ensuring high purity.
Future Directions and Research Gaps
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.
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Target Identification: High-throughput screening could elucidate protein targets.
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Toxicology: Acute and chronic toxicity studies are needed to define safe handling limits.
Synthetic Optimization
Advances in asymmetric catalysis or enzymatic resolution could improve enantiomeric excess (ee) and yield, reducing reliance on costly chromatographic separations .
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